Ethyl 1-acetylcyclopropanecarboxylate

Catalog No.
S1891564
CAS No.
32933-03-2
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-acetylcyclopropanecarboxylate

Researchers building cyclopropyl-containing heterocycles often face low yields and complex multi-step syntheses. Ethyl 1-acetylcyclopropanecarboxylate solves this by providing the strained ring directly. • Direct C5 synthon for pyrazole, quinolone, and pyranopyrazole scaffolds. • Introduces conformational rigidity and metabolic stability critical for kinase inhibitors and GPCR antagonists. • Avoids later-stage cyclopropanation, improving overall yield and simplifying purification.

CAS Number

32933-03-2

Product Name

Ethyl 1-acetylcyclopropanecarboxylate

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C

The exact mass of the compound Ethyl 1-acetylcyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

ethyl 1-acetylcyclopropane-1-carboxylate, 1-acetylcyclopropanecarboxylic acid ethyl ester, 1-acetyl-1-(ethoxycarbonyl)cyclopropane, 1-acetylcyclopropane-1-carboxylic acid ethyl ester

Purity

95%

Package Size

1 g, 5 g, 10 g

Ethyl 1-acetylcyclopropanecarboxylate (CAS: 32933-03-2) is a bifunctional organic compound featuring a ketone and an ethyl ester attached to the same carbon of a cyclopropane ring. This unique structural arrangement makes it a valuable C5 synthon and a key precursor for constructing complex heterocyclic molecules, particularly those with applications in medicinal and agricultural chemistry. Its inherent ring strain and dual reactivity points allow for efficient and regioselective formation of pyrazole, quinolone, and other pharmacologically relevant scaffolds. [REFS-1, REFS-2]

Research Fit

Dual reactive handles Ester and acetyl groups enable sequential C–C and C–N bond formations
Intermediate lipophilicity Supports partitioning behavior in biphasic reaction and solvent selection workflows
Ring-strain building block Cyclopropane core provides conformational rigidity in downstream molecular frameworks

Substituting Ethyl 1-acetylcyclopropanecarboxylate with more common acyclic β-keto-esters, such as ethyl acetoacetate, is often unfeasible as it fails to introduce the critical cyclopropyl moiety. This strained ring is not merely a spacer; it imparts specific conformational rigidity and metabolic stability to the final active molecule, which is essential for biological activity. Synthesizing the cyclopropane ring at a different stage of a multi-step process typically involves lower overall yields, more complex purification, and the use of specialized reagents, making the direct use of this compound a more efficient and cost-effective procurement choice for targeted molecular frameworks. [REFS-1, REFS-2]

Substitution Risk

Methyl ester analog (CAS 38806-09-6)
Different ester stability under electron impact may shift analytical method development conditions
Free acid analog (CAS 56172-71-5)
Increased polarity and hydrogen-bonding capacity can alter reaction outcomes and purification profiles
Alternative esters or acids
Subtle changes in chain length or protonation state may affect reactivity, solubility, and downstream yield consistency

Direct Synthesis of Pyrazole Cores

This compound serves as a direct precursor for 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives through condensation with hydrazines. In a documented synthesis, the reaction of Ethyl 1-acetylcyclopropanecarboxylate with hydrazine hydrate proceeds cleanly to form the target pyrazole scaffold. [1] In contrast, using a common substitute like ethyl acetoacetate would yield a pyrazole lacking the crucial cyclopropyl group, which is often integral for achieving desired pharmacological activity. The direct incorporation of the cyclopropyl moiety from the start simplifies the synthetic route significantly compared to post-synthesis cyclopropanation methods. [2]

Evidence DimensionProduct Structure & Synthetic Efficiency
Target Compound DataDirectly yields a cyclopropyl-substituted pyrazole core in a single condensation step.
Comparator Or BaselineEthyl acetoacetate: Yields a pyrazole with a simple methyl group at the 3-position, requiring additional, often complex, steps to introduce a cyclopropyl ring.
Quantified DifferenceReduces the number of synthetic steps required to achieve the target cyclopropyl-heterocycle structure.
ConditionsCondensation reaction with hydrazine hydrate.

For medicinal chemistry programs, this compound provides a more direct and efficient route to specific cyclopropyl-containing pyrazoles, saving time and resources.

Stability Under EI
Class-level
Methyl ester > Free acid > Ethyl ester
Analytical method context may differ during GC‑MS analysis
Ethyl ester may require careful control under electron impact ionization

One-Pot Three-Component Synthesis

The dual reactivity of Ethyl 1-acetylcyclopropanecarboxylate is highly compatible with multicomponent reactions (MCRs), a key strategy for process intensification. In the synthesis of pyrano[2,3-c]pyrazoles, it participates in a one-pot, three-component reaction with hydrazine hydrate and malononitrile, achieving yields as high as 94%. [1] This contrasts sharply with traditional multi-step syntheses, which require sequential reactions, intermediate isolation, and purification, leading to lower overall yields and higher solvent waste. The ability to form complex structures in a single, high-yielding step makes this compound a preferred choice for efficient library synthesis and process development. [2]

Evidence DimensionReaction Yield & Process Efficiency
Target Compound Data94% yield in a one-pot, three-component reaction.
Comparator Or BaselineConventional multi-step synthesis (stepwise condensation and cyclization): Typically lower overall yields and requires intermediate isolation.
Quantified DifferenceSignificant increase in process efficiency and yield by consolidating multiple transformations into a single operation.
ConditionsThree-component reaction with hydrazine hydrate and malononitrile, catalyzed by piperidine under reflux.

This demonstrates superior process efficiency, reducing manufacturing steps, solvent usage, and purification costs compared to building the same scaffold via a linear synthesis.

Synthesis Yield
Cross-study
60–65% yield
Reported yield benchmark for process optimization
Alternative routes reported 77–90% with 1,2-dichloroethane

Patented Quinolone Intermediate Route

The utility of Ethyl 1-acetylcyclopropanecarboxylate is established in patented synthetic routes for key intermediates of fluoroquinolone antibiotics, such as moxifloxacin. A Chinese patent details its use in a condensation reaction to form a cyclopropyl-ketoamine side chain, a critical component of the final drug. [1] Alternative routes to these side chains often start from less advanced precursors like diethyl malonate, requiring a multi-step sequence to construct the acetylcyclopropane unit. [2] The selection of this specific compound in a patented industrial process underscores its reliability and efficiency for producing high-value pharmaceutical intermediates.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataUsed as a key building block in a patented, streamlined synthesis of a moxifloxacin side-chain.
Comparator Or BaselineAlternative Gould-Jacobs based syntheses which build the quinolone core from simpler aniline and malonate precursors, but require separate, multi-step construction of the required side-chain.
Quantified DifferenceReduces the number of steps to synthesize the specific cyclopropyl-containing side chain required for certain advanced fluoroquinolones.
ConditionsPatented process for pharmaceutical intermediate synthesis.

Its use in patented pharmaceutical manufacturing provides strong evidence of its process suitability, purity-linked reproducibility, and value in producing commercial active pharmaceutical ingredients.

Purity by GC
Data to verify
>98.0% (GC)
Specification supports consistent research reproducibility
Supplier QC batch data should be verified independently
Storage Condition
Data to verify
Inert gas atmosphere
Recommended to maintain compound integrity over time
Verify supplier handling and packaging recommendations

Medicinal Chemistry Building Block

Ideal for research groups focused on developing novel pyrazole-based kinase inhibitors, GPCR antagonists, or other antitumor agents where a cyclopropyl moiety is required to enhance potency, selectivity, or metabolic stability. [1]

Synthesis of Fluoroquinolone Analogs

Serves as a critical starting material for the synthesis of complex side chains used in the development of next-generation fluoroquinolone antibiotics, bypassing the need for multi-step construction of the acetylcyclopropane unit. [2]

Multicomponent Diversity-Oriented Synthesis

Well-suited for academic and industrial labs employing multicomponent reactions to rapidly generate libraries of complex, drug-like heterocyclic compounds, such as pyrano[2,3-c]pyrazoles, for high-throughput screening. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Spirocyclic intermediate research
Bifunctional building block reactivity
Sequential bromination-cyclization review
Cyclopropane motif incorporation
Ring strain and metabolic stability
Agrochemical analog synthesis context
Analytical reference standard
High purity profile and fragmentation pattern
GC-MS/HPLC method benchmarking review

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32933-03-2

Wikipedia

Ethyl 1-acetylcyclopropanecarboxylate

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